N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide
Description
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-3-20(24)22-12-16-11-17-18(5-4-6-19(17)25-2)23(16)13-14-7-9-15(21)10-8-14/h4-11H,3,12-13H2,1-2H3,(H,22,24) |
InChI Key |
XXXKKZBZKUDKMA-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC=C2OC |
Canonical SMILES |
CCC(=O)NCC1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC=C2OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-2-ylmethyl)propionamide UCM 454 UCM-454 UCM454 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCM 454 involves several steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole core undergoes a substitution reaction with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorophenylmethyl group.
Methoxylation: The resulting compound is then methoxylated using sodium methoxide in methanol to introduce the methoxy group at the 4-position of the indole ring.
Industrial Production Methods
Industrial production of UCM 454 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
UCM 454 undergoes various chemical reactions, including:
Oxidation: UCM 454 can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of UCM 454 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted derivatives with amine or thiol groups.
Scientific Research Applications
N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide is a synthetic compound with a complex structure featuring a propanamide moiety linked to an indole derivative. The presence of a 4-chlorophenyl group and a methoxy substituent enhances its potential biological activity. The molecular formula is C20H21ClN2O2.
Potential Biological Interactions
Preliminary studies suggest that this compound exhibits significant biological activity and may interact with various biological targets.
Medicinal Chemistry and Pharmacology Applications
This compound may have applications in medicinal chemistry and pharmacology. The uniqueness of this compound lies in its specific combination of structural elements that may confer distinct biological activities compared to similar compounds. Its methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability, while the chlorophenyl group could influence receptor selectivity.
Cancer therapy
Many different compounds are being tested for their anticancer activities . For example, researchers designed a series of thieno-pyrimidin-hydrazones as CDK4 inhibitors and found St.33 to be the most potent compound . Li and his coworkers synthesized a series of pteridin-7(8H)-one derivatives as significant CDK4/6 inhibitors . Among this series, the most potent compound showed significant anticancer activities against a panel of cancer cell lines .
Mechanism of Action
UCM 454 exerts its effects by interacting with specific molecular targets, including receptors and enzymes. It acts as an antagonist at certain receptors, inhibiting their activity and modulating downstream signaling pathways. The exact mechanism involves binding to the receptor’s active site, preventing the natural ligand from binding and activating the receptor .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Propanamide Derivatives
a. N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Structural Differences : Fluorinated biphenyl at the propanamide side chain; indole substituted at the 3-position with an ethyl group.
- Implications : The fluorine atom enhances electronegativity and metabolic stability compared to the target compound’s methoxy group. The biphenyl moiety may increase lipophilicity, affecting blood-brain barrier penetration.
b. 3-{1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}-N-[(furan-2-yl)methyl]propanamide ()
- Structural Differences : 2-Chlorophenylmethyl (vs. 4-chlorophenylmethyl) on indole; furan-methyl substitution on propanamide.
- Implications: The 2-chloro isomer may reduce steric hindrance compared to the 4-chloro analog.
c. 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide ()
- Structural Differences: Thiazole ring replaces the methoxyindole; amino group at the propanamide.
- The amino group may alter target selectivity compared to the target compound’s methyl-propanamide.
Chlorophenyl-Substituted Propanamides
a. 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide ()
- Structural Differences : 4-Chlorobenzoyl (vs. 4-chlorobenzyl) on indole; sulfonamide substituent.
- Implications: The benzoyl group is electron-withdrawing, reducing indole nucleophilicity.
b. N-(4-Chlorophenyl)-N′-[4-(diethylamino)phenyl]methylideneamino]propanediamide ()
- Structural Differences: Diethylamino-phenylimine substituent; propanediamide backbone.
- Implications: The imine group introduces pH-dependent solubility, while the diethylamino group may confer basicity, affecting tissue distribution.
Heterocyclic and Opioid-Related Analogs
Biological Activity
N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide, also known by its CAS number 1706453-04-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a propanamide moiety linked to an indole derivative, characterized by the presence of a 4-chlorophenyl group and a methoxy substituent. This article aims to explore the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C20H21ClN2O2. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Indole Derivative | Indole |
| Chlorophenyl Group | Chlorophenyl |
| Methoxy Group | Methoxy |
Pharmacological Properties
Preliminary studies suggest that this compound exhibits significant biological activity. The following pharmacological properties have been identified:
- Antiviral Activity : Research indicates that derivatives similar to this compound can exert antiviral effects against various viruses, including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). For instance, derivatives with similar structural motifs have shown the ability to increase intracellular levels of APOBEC3G, which inhibits viral replication .
- Anticancer Potential : Compounds with indole structures are often associated with anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines and inhibit tumor growth .
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Interaction : The chlorophenyl and methoxy groups enhance lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with specific receptors.
- Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to target proteins involved in disease processes, suggesting a mechanism for its therapeutic effects .
Case Studies
Several case studies have investigated the biological activity of compounds structurally related to this compound:
- Antiviral Efficacy : A study evaluating a related indole derivative demonstrated significant antiviral activity against HBV in vitro and in vivo using animal models. The study highlighted the compound's ability to reduce viral load and improve liver function markers .
- Anticancer Activity : In vitro studies on cancer cell lines showed that derivatives with similar structures induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators .
- Enzyme Inhibition : Research on enzyme inhibitors revealed that compounds with similar functional groups exhibited strong inhibitory effects on AChE, indicating potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[[1-[(4-chlorophenyl)methyl]-4-methoxyindol-2-yl]methyl]propanamide, and how can purity be optimized?
- Methodological Answer : The compound’s indole core can be synthesized via Fischer indole cyclization, followed by alkylation at the 1-position using 4-chlorobenzyl chloride under basic conditions. The propanamide side chain is introduced via reductive amination or nucleophilic substitution. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : Confirm substitution patterns (e.g., 4-methoxy singlet at ~3.8 ppm in H NMR; indole C-H resonances at 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical mass).
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles to similar indole-propanamide structures .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorometric/colorimetric substrates .
- Receptor Binding : Radioligand displacement assays for serotonin or dopamine receptors (indole derivatives often target CNS pathways) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenyl and 4-methoxy groups influence bioactivity?
- Methodological Answer : Perform a structure-activity relationship (SAR) study:
- Synthetic Modifications : Replace 4-chlorophenyl with 4-fluorophenyl or 4-methylphenyl to assess halogen dependence .
- Computational Analysis : DFT calculations to map electron density distributions and dock the compound into target proteins (e.g., using AutoDock Vina) .
- Pharmacokinetic Profiling : Compare logP (via shake-flask method) and metabolic stability (human liver microsomes) to evaluate substituent effects on bioavailability .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Address discrepancies through:
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in plasma/tissue homogenates .
- Protein Binding Studies : Equilibrium dialysis to measure free vs. bound fractions, which may explain reduced in vivo efficacy .
- Dose Optimization : Pharmacodynamic modeling (e.g., Hill equation) to align in vitro IC values with effective plasma concentrations .
Q. What strategies mitigate instability of the propanamide moiety under physiological conditions?
- Methodological Answer :
- Prodrug Design : Mask the amide as a tert-butyl carbamate or ester to enhance stability until target site delivery .
- Formulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to reduce hydrolysis .
- pH-Sensitive Analogues : Introduce electron-withdrawing groups adjacent to the amide to resist enzymatic cleavage .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Assay Standardization : Validate cell viability protocols (e.g., ATP-based assays vs. MTT) and control for culture conditions (e.g., serum concentration) .
- Multi-Omics Profiling : RNA-seq or proteomics to identify differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes that explain resistance .
- 3D Spheroid Models : Compare 2D vs. 3D culture results to assess microenvironment-dependent activity .
Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
